1-Bromo-2-butoxybenzene
Overview
Description
1-Bromo-2-butoxybenzene is an organic compound with the molecular formula C10H13BrO. It is a brominated derivative of butoxybenzene, characterized by the presence of a bromine atom attached to the benzene ring and a butoxy group (-OCH2CH2CH2CH3) at the ortho position relative to the bromine. This compound is used in various chemical syntheses and research applications due to its unique reactivity and properties .
Preparation Methods
1-Bromo-2-butoxybenzene can be synthesized through several methods, including:
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Electrophilic Aromatic Substitution: : This method involves the bromination of 2-butoxybenzene using bromine (Br2) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) or ferric bromide (FeBr3). The reaction proceeds via the formation of a positively charged benzenonium intermediate, followed by the removal of a proton to yield the brominated product .
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Industrial Production: : Industrially, the compound can be produced by reacting 2-butoxybenzene with bromine under controlled conditions to ensure high yield and purity. The reaction is typically carried out in a solvent such as dichloromethane or carbon tetrachloride to facilitate the bromination process .
Chemical Reactions Analysis
1-Bromo-2-butoxybenzene undergoes various chemical reactions, including:
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Substitution Reactions: : The bromine atom in this compound can be substituted by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups. These reactions are typically carried out in the presence of a base such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) .
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Oxidation and Reduction: : The butoxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids. Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 2-butoxybenzene .
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Coupling Reactions: : this compound can participate in coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds .
Scientific Research Applications
1-Bromo-2-butoxybenzene has several applications in scientific research, including:
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Chemical Synthesis: : It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes .
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Material Science: : The compound is utilized in the development of new materials with specific properties, such as polymers and liquid crystals .
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Biological Studies: : Researchers use this compound to study the effects of brominated aromatic compounds on biological systems, including their potential as enzyme inhibitors or antimicrobial agents .
Mechanism of Action
The mechanism of action of 1-bromo-2-butoxybenzene primarily involves its reactivity as an electrophile in substitution reactions. The bromine atom, being electron-withdrawing, activates the benzene ring towards nucleophilic attack. This leads to the formation of various substituted products depending on the nucleophile used . The butoxy group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and properties .
Comparison with Similar Compounds
1-Bromo-2-butoxybenzene can be compared with other brominated benzene derivatives, such as:
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1-Bromo-2-(tert-butoxy)benzene: : This compound has a tert-butoxy group instead of a butoxy group, leading to differences in steric hindrance and reactivity .
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Bromobenzene: : Lacking the butoxy group, bromobenzene is less reactive in nucleophilic substitution reactions but can still participate in coupling reactions .
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2-Bromoanisole: : This compound has a methoxy group (-OCH3) instead of a butoxy group, resulting in different electronic effects and reactivity patterns .
Properties
IUPAC Name |
1-bromo-2-butoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-2-3-8-12-10-7-5-4-6-9(10)11/h4-7H,2-3,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFEFLNNDSLOUEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10597335 | |
Record name | 1-Bromo-2-butoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10597335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54514-30-6 | |
Record name | 1-Bromo-2-butoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10597335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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